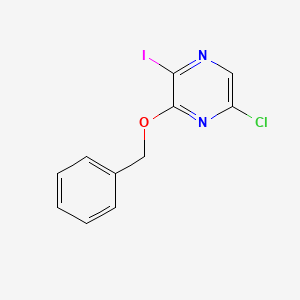
3-(Benzyloxy)-5-chloro-2-iodopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-chloro-2-iodopyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a benzyloxy group, a chlorine atom, and an iodine atom attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-chloro-2-iodopyrazine typically involves multiple steps, including halogenation and protection reactions. One common method involves the halogen exchange reaction, where a precursor compound undergoes bromination followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions often involve the use of solvents and ligands to facilitate the halogen exchange process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-chloro-2-iodopyrazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated pyrazine derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc amalgam or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazine derivatives .
Scientific Research Applications
3-(Benzyloxy)-5-chloro-2-iodopyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-chloro-2-iodopyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Contains a benzyloxy and iodine group but with a benzene ring.
Uniqueness
3-(Benzyloxy)-5-chloro-2-iodopyrazine is unique due to the combination of its functional groups and the pyrazine ring structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H8ClIN2O |
|---|---|
Molecular Weight |
346.55 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-phenylmethoxypyrazine |
InChI |
InChI=1S/C11H8ClIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
AMLZGGDGOJERJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


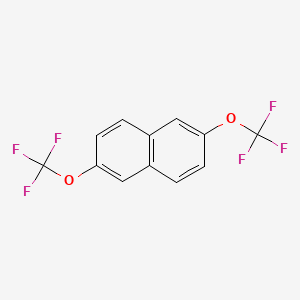
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
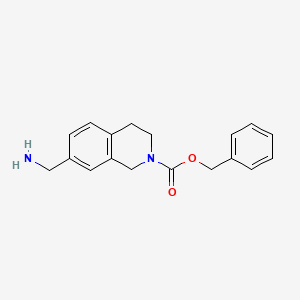
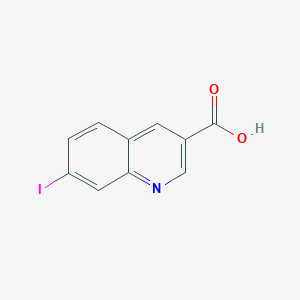
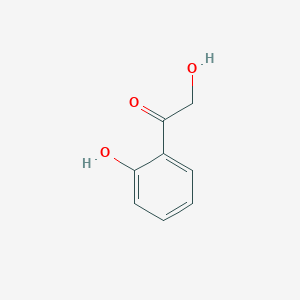

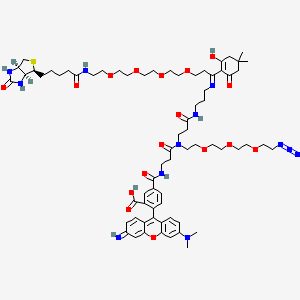


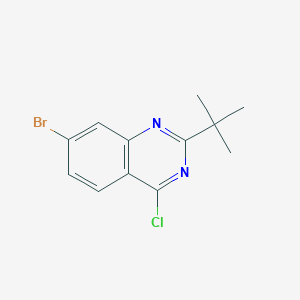
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

